COX-2 Inhibition Profile Compared to Clinical Reference
1-(Prop-2-en-1-yl)cyclopropane-1-sulfonamide demonstrates moderate inhibitory activity against Prostaglandin G/H synthase 2 (COX-2) [1]. In an enzymatic assay using mouse peritoneal macrophages, it exhibited an IC50 of 2230 nM [1]. This contrasts sharply with the clinical COX-2 inhibitor celecoxib, which displays an IC50 of 40 nM in a comparable ovine COX-2 assay . While the target compound is 56-fold less potent, this level of activity places it within a useful range for tool compound development or as a starting point for optimization, distinct from both highly potent clinical inhibitors and entirely inactive analogs.
| Evidence Dimension | In vitro enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 2230 nM |
| Comparator Or Baseline | Celecoxib: 40 nM |
| Quantified Difference | Target compound is 56-fold less potent (higher IC50) |
| Conditions | Target compound: Mouse peritoneal macrophage COX-2 assay. Comparator: Ovine COX-2 assay kit [REFS-1, REFS-2]. |
Why This Matters
Quantifiable, moderate activity defines its utility as a differentiated research tool, distinct from both highly potent clinical candidates and fully inactive controls.
- [1] BindingDB. BDBM50410067 CHEMBL306639, Affinity Data for Prostaglandin G/H synthase 2. Available online: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50410067 (accessed April 20, 2026). View Source
